molecular formula C17H13Cl2N3O4S2 B2401594 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921794-08-3

3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2401594
CAS RN: 921794-08-3
M. Wt: 458.33
InChI Key: UCILVDFAEDOHCY-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound. It is related to a variety of 6-phenyl-4,5-dihydro-3 (2H)-pyridazinone derivatives that have been synthesized and studied for their cardiotonic activities .

Scientific Research Applications

Enzyme Inhibition and Antioxidant Potential

  • Schiff bases of benzenesulfonamide, related to the compound , show significant enzyme inhibition potential against AChE and BChE enzymes, with promising antioxidant properties (Kausar et al., 2019).

Antitumor Activity

  • Some chlorinated benzenesulfonamide derivatives exhibited excellent in vitro antitumor activity, with potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).

Antimicrobial Properties

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds, related to the compound of interest, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Membrane-bound Phospholipase A2 Inhibition

  • A series of benzenesulfonamides, similar to the compound , have been evaluated as potent inhibitors of membrane-bound phospholipase A2, showing protective effects in myocardial infarction models (Oinuma et al., 1991).

Photodynamic Therapy Application

  • Zinc phthalocyanine derivatives substituted with benzenesulfonamide show high singlet oxygen quantum yield, making them promising for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Conformation and Supramolecular Architecture

  • Arylsulfonamide derivatives, including those similar to the compound , display significant conformation differences that influence their molecular and supramolecular structures, impacting their biological activity (Borges et al., 2014).

Cyclooxygenase-2 Inhibition

  • Molecular docking studies on tetrazole derivatives related to benzenesulfonamides suggest their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

properties

IUPAC Name

3,4-dichloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-9-8-16(20-21-17)11-2-4-12(5-3-11)22-28(25,26)13-6-7-14(18)15(19)10-13/h2-10,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCILVDFAEDOHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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